p2Ca Peptide

T cell activation Peptide-MHC binding Functional avidity

The p2Ca peptide (CAS 142606-55-1, sequence LSPFPFDL) is an octameric, naturally processed peptide derived from the ubiquitous mouse mitochondrial enzyme α-ketoglutarate dehydrogenase. It is a model self-antigen that binds to the murine MHC class I molecule H-2Ld and is specifically recognized by the alloreactive cytotoxic T lymphocyte (CTL) clone 2C.

Molecular Formula C47H66N8O12
Molecular Weight 935.1 g/mol
CAS No. 142606-55-1
Cat. No. B1678142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep2Ca Peptide
CAS142606-55-1
Synonymsleucyl-seryl-prolyl-phenylalanyl-prolyl-phenylalanyl-aspartyl-leucine
LSPFPFDL
p2Ca peptide
p2Ca-Y4
Molecular FormulaC47H66N8O12
Molecular Weight935.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)N
InChIInChI=1S/C47H66N8O12/c1-27(2)21-31(48)40(59)53-36(26-56)46(65)55-20-12-18-38(55)44(63)51-34(24-30-15-9-6-10-16-30)45(64)54-19-11-17-37(54)43(62)50-32(23-29-13-7-5-8-14-29)41(60)49-33(25-39(57)58)42(61)52-35(47(66)67)22-28(3)4/h5-10,13-16,27-28,31-38,56H,11-12,17-26,48H2,1-4H3,(H,49,60)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,57,58)(H,66,67)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1
InChIKeyRLTLDVPHEYUGFZ-QSVFAHTRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

p2Ca Peptide (CAS 142606-55-1): A Defined Self-Peptide Ligand for H-2Ld and the 2C TCR System in Immunological Research


The p2Ca peptide (CAS 142606-55-1, sequence LSPFPFDL) is an octameric, naturally processed peptide derived from the ubiquitous mouse mitochondrial enzyme α-ketoglutarate dehydrogenase [1]. It is a model self-antigen that binds to the murine MHC class I molecule H-2Ld and is specifically recognized by the alloreactive cytotoxic T lymphocyte (CTL) clone 2C [2]. This well-defined peptide-MHC-TCR (pMHC-TCR) system has become a cornerstone for investigating fundamental aspects of T cell immunology, including alloreactivity, thymic selection, and the quantitative relationship between TCR-pMHC binding and T cell activation [3].

Why p2Ca Peptide (CAS 142606-55-1) is Not Interchangeable with Other Ld-Binding or 2C TCR Peptide Ligands


The p2Ca peptide cannot be replaced by other 2C TCR ligands or H-2Ld-binding peptides without fundamentally altering the outcome of an experiment. Its biological activity is defined by a unique and non-linear combination of its weak binding affinity for the Ld molecule, its specific high affinity for the 2C TCR when in complex with Ld, and its distinct conformation within the MHC binding cleft [1]. As a result, closely related analogs like the 9-mer variant QL9, despite sharing a core sequence and similar 2C TCR affinity, exhibit a 10,000-fold higher biological potency due to stronger Ld binding [2]. This discrepancy in activity, coupled with p2Ca's unique dependence on alternative anchor residues for Ld binding [3], underscores its irreplaceable role as a weak agonist model, making it a precise tool distinct from its stronger or non-Ld-binding counterparts [4].

Quantitative Differentiation of p2Ca Peptide (CAS 142606-55-1) from its Closest Comparators: A Data-Centric Guide for Scientific Selection


p2Ca's 10,000-Fold Lower Functional Activity Compared to QL9, Despite Similar TCR Affinity

In the 2C T cell system, the p2Ca peptide (LSPFPFDL) exhibits a functional activity that is up to 10,000-fold lower than the 9-mer variant QL9 (QLSPFPFDL), as measured by T cell stimulatory capacity [1]. This dramatic difference in biological potency exists even though the 2C T cell receptor (TCR) binds to the p2Ca-Ld and QL9-Ld complexes with similar affinities, which are in the range of Kd = 2–3 μM [2]. The discrepancy is attributed to the significantly weaker binding affinity of p2Ca for the H-2Ld molecule itself, which results in a less stable peptide-MHC complex [3].

T cell activation Peptide-MHC binding Functional avidity

Significantly Weaker Ld Binding and Lower Early T Cell Activation Potency of p2Ca Versus QL9

The binding strength of p2Ca for the H-2Ld molecule is measurably weaker than that of the QL9 peptide [1]. This difference in MHC binding translates directly to a substantial gap in T cell activation potency. The half-maximal effective concentration (EC50) of QL9 for early T cell activation events was found to be approximately 100-fold lower than that of p2Ca [2]. For late T cell activation events, the potency gap widens to over 300-fold, as the weaker Ld/p2Ca complex dissociates more readily and loses antigenicity over time [3].

MHC binding T cell activation kinetics EC50

p2Ca's Higher Affinity 2C TCR Interaction Relative to Other Self-Ligands (p2Ca/Kb and dEV-8/Kb)

The 2C TCR exhibits a defined hierarchy of binding affinities for different peptide-MHC ligands. The relative affinities of the 2C TCR for the p2Ca/Ld, dEV-8/Kb, p2Ca-A3/Ld, and p2Ca/Kb ligands are approximately 1000:50:10:1, respectively [1]. This places the p2Ca/Ld complex as the highest-affinity ligand in this series, significantly exceeding the affinity for other self-ligands like p2Ca/Kb and dEV-8/Kb [2]. This affinity spectrum makes p2Ca/Ld the primary model for high-affinity (but still relatively weak) alloreactive TCR-pMHC interactions.

TCR affinity Thymic selection Alloreactivity

p2Ca's Unique Mode of Ld Binding via Alternative Carboxyl-Terminal Anchors

Unlike the majority of Ld peptide ligands, which are nonamers and rely on a consensus proline anchor at position 2 (P2) for binding, the octameric p2Ca peptide (LSPFPFDL) lacks this proline at position 2 and instead utilizes alternative anchor residues in the carboxyl-terminal region [1]. This non-canonical binding mode forces the p2Ca-Ld complex to adopt a unique conformation that is distinct from that of the QL9-Ld complex, even though both are recognized by the 2C TCR [2]. This structural distinction has been shown to involve flexibility in peptide binding within the MHC class I cleft [3].

MHC binding motif Peptide conformation Allorecognition

p2Ca's Immunodominance in Allorecognition of H-2Ld

p2Ca has been identified as an immunodominant peptide in the allorecognition of the murine MHC class I molecule H-2Ld [1]. The majority of Ld-alloreactive T-cell clones are specific for the Ld-p2Ca complex, and this immunodominance is not a result of peptide cross-reactivity [2]. This property is not shared by other Ld-binding peptides, making p2Ca a singularly important antigen for investigating the fundamental drivers of strong allograft rejection responses.

Alloreactivity Immunodominance TCR repertoire

In Vivo Proof-of-Concept: p2Ca Can Mediate Tumor Rejection in a Syngeneic BALB/c Model

p2Ca is a proven reagent for establishing in vivo models of peptide-mediated tumor rejection. In a landmark study, BALB/c mice coinjected with a syngeneic BALB/c myeloma and exogenous p2Ca peptide were able to reject the tumor [1]. This provides a powerful and well-characterized experimental system for evaluating the parameters of effective immunotherapy with tumor-associated self-peptides, a property not established for other peptides in this class like QL9 or SIY.

Tumor immunology Peptide vaccine In vivo model

High-Impact Applications for p2Ca Peptide (CAS 142606-55-1) Based on Verified Differentiation Data


Quantitative T Cell Activation Studies Requiring a Defined Weak Agonist

Employ p2Ca as the weak agonist peptide in the 2C TCR/Ld system to establish a baseline for T cell activation thresholds. As established, p2Ca exhibits a 10,000-fold lower functional activity and >100-fold higher EC50 for T cell activation compared to the strong agonist QL9 [1]. This allows for precise quantification of early and late T cell signaling events in response to a low-potency, short-lived pMHC stimulus, making it ideal for kinetic studies of TCR triggering and the identification of co-stimulatory requirements for weak antigens [2].

Investigating the Structural Basis of TCR Cross-Reactivity and MHC Flexibility

Utilize p2Ca in structural biology and biophysical studies to probe the flexibility of the MHC class I binding cleft and the molecular basis of TCR cross-reactivity. p2Ca binds Ld using a non-canonical C-terminal anchoring mechanism, forcing a distinct conformation on the pMHC complex compared to the QL9-Ld complex [1]. This makes the p2Ca/Ld and QL9/Ld pair an ideal system for comparative structural analyses (e.g., X-ray crystallography, NMR, HDX-MS) to understand how a single TCR (2C) can productively engage two conformationally distinct ligands [2].

Dissecting the Rules of Alloreactivity and T Cell Immunodominance

Leverage p2Ca as the immunodominant antigen in the H-2Ld allorecognition model [1]. Researchers can use this peptide to generate and study Ld-alloreactive CTL clones, which predominantly recognize the p2Ca-Ld complex. This system is a powerful tool for investigating the factors that govern immunodominance, the contribution of the T cell receptor repertoire (e.g., Vβ8 bias), and the fundamental mechanisms driving vigorous allograft rejection responses [2].

Modeling Self-Antigen-Mediated Tumor Rejection for Cancer Immunotherapy Research

Implement the validated p2Ca tumor rejection model to evaluate novel cancer immunotherapies. As demonstrated, BALB/c mice can be protected from or reject a syngeneic myeloma when immunized with the p2Ca peptide [1]. This provides a well-characterized in vivo system for testing the efficacy of vaccine adjuvants, peptide delivery platforms, or combination therapies (e.g., with checkpoint inhibitors) that are designed to break tolerance to a defined, ubiquitous self-antigen [2].

Quote Request

Request a Quote for p2Ca Peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.